3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide
Overview
Description
3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide is a complex organic compound that features a quinoline core, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Nitro Group: Nitration of the quinoline core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced through the reaction of the nitroquinoline intermediate with isopropylamine and benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Cyclization: The quinoline core can undergo cyclization reactions to form various fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cyclization: Acidic or basic catalysts depending on the desired product.
Major Products
Reduction: 3-amino-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Cyclization: Fused quinoline derivatives with potential biological activity.
Scientific Research Applications
3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Investigation of its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in cellular signaling pathways.
Pathways Involved: Inhibition of enzyme activity leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-ethylbenzamide: Similar structure with an ethyl group instead of an isopropyl group.
3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in 3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide may confer unique steric and electronic properties, potentially leading to different biological activities compared to its analogs.
Properties
IUPAC Name |
3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13(2)22(20(25)15-7-5-8-17(11-15)23(26)27)12-16-10-14-6-3-4-9-18(14)21-19(16)24/h3-11,13H,12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFVKDTDCKEMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319989 | |
Record name | 3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663309 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
674330-08-6 | |
Record name | 3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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